(Z,Z)-5,11-Eicosadienoic Acid-d4

Vue d'ensemble

Description

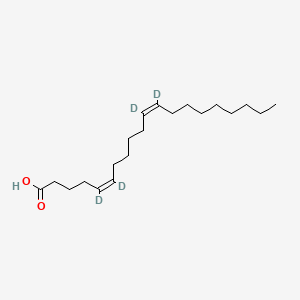

(Z,Z)-5,11-Eicosadienoic Acid-d4 is a deuterated form of (Z,Z)-5,11-Eicosadienoic Acid, a polyunsaturated fatty acid. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid-d4 typically involves the deuteration of (Z,Z)-5,11-Eicosadienoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and reactors designed for high efficiency and yield. The process is optimized to minimize the loss of deuterium and ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of corresponding epoxides or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acid to its corresponding alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z,Z)-5,11-Eicosadienoic Acid-d4 is used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of lipid profiles.

Biology

In biological research, it serves as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of polyunsaturated fatty acids.

Medicine

In medical research, it is utilized to investigate the role of polyunsaturated fatty acids in various diseases, including cardiovascular diseases and metabolic disorders.

Industry

In the industrial sector, this compound is employed in the development of deuterated drugs and as a reference standard in quality control processes.

Mécanisme D'action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid-d4 involves its incorporation into cellular membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of lipid metabolism. The molecular targets include enzymes involved in fatty acid elongation and desaturation, as well as signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z,Z)-5,11-Eicosadienoic Acid

- (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)

- (Z,Z,Z)-5,8,11-Eicosatrienoic Acid

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it an invaluable tool in research applications. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in metabolic studies.

Activité Biologique

(Z,Z)-5,11-Eicosadienoic Acid-d4, also known as a deuterated form of eicosadienoic acid, is a polyunsaturated fatty acid (PUFA) that has gained attention for its potential biological activities. This compound is part of the family of fatty acids that influence various physiological processes, including inflammation and cell signaling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and relevant research findings.

- Chemical Formula: C20H34D4O2

- Molecular Weight: 306.50 g/mol

- Structure: Contains two double bonds located at the 5th and 11th carbon positions.

The biological activity of this compound is primarily mediated through its role as a precursor to various bioactive lipids. These lipids are involved in inflammatory responses and cell signaling pathways. The following mechanisms have been identified:

- Eicosanoid Production: As a PUFA, this compound can be metabolized into eicosanoids such as prostaglandins and leukotrienes, which play critical roles in inflammation and immune responses.

- Cell Membrane Fluidity: Incorporation into cell membranes can influence membrane fluidity and the function of membrane proteins, affecting cellular signaling pathways.

- Gene Expression Regulation: Fatty acids can modulate gene expression related to inflammatory processes through nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

Health Implications

Research has indicated several health-related effects associated with the intake of this compound:

- Anti-inflammatory Effects: Studies suggest that eicosadienoic acid may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and eicosanoids.

- Cardiovascular Health: PUFAs are known to contribute to heart health by improving lipid profiles and reducing the risk of atherosclerosis.

- Neurological Effects: Emerging evidence suggests a role in neuroprotection and cognitive function due to its involvement in brain lipid metabolism.

Case Studies

-

Study on Inflammatory Response:

A study investigated the effects of dietary supplementation with this compound on inflammatory markers in rat models. Results indicated a significant reduction in serum levels of pro-inflammatory cytokines compared to control groups . -

Impact on Cardiovascular Health:

In another study focusing on cardiovascular health, supplementation with this fatty acid led to improved endothelial function and reduced arterial stiffness in subjects with metabolic syndrome . -

Neuroprotective Properties:

Research exploring the neuroprotective effects showed that this compound could enhance neuronal survival under oxidative stress conditions in vitro .

Data Tables

| Study | Subject | Findings |

|---|---|---|

| 1 | Rat Models | Reduced inflammatory cytokines with supplementation |

| 2 | Metabolic Syndrome Patients | Improved endothelial function |

| 3 | Neuronal Cultures | Enhanced survival under oxidative stress |

Propriétés

IUPAC Name |

(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNQXHBZULXMM-GKPDOCOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747692 | |

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268627-54-8 | |

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.